1,3-Cyclopentanedione, 2-(2-propenyl)-
CAS No.: 67136-10-1
Cat. No.: VC16496973
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67136-10-1 |
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Molecular Formula | C8H10O2 |
Molecular Weight | 138.16 g/mol |
IUPAC Name | 2-prop-2-enylcyclopentane-1,3-dione |
Standard InChI | InChI=1S/C8H10O2/c1-2-3-6-7(9)4-5-8(6)10/h2,6H,1,3-5H2 |
Standard InChI Key | DMZQFYFIHVSEBA-UHFFFAOYSA-N |
Canonical SMILES | C=CCC1C(=O)CCC1=O |
Introduction
Structural and Molecular Characteristics
The core structure of 1,3-cyclopentanedione consists of a five-membered carbocyclic ring with ketone functionalities at positions 1 and 3. Substitution at the 2-position with an allyl group introduces steric and electronic modifications. The allyl moiety (CH₂CHCH₂) confers reactivity typical of alkenes, enabling participation in cycloadditions, oxidations, and nucleophilic substitutions.
Key molecular descriptors include:
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Molecular Formula: C₈H₁₀O₂
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Molecular Weight: 138.16 g/mol (calculated)
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IUPAC Name: 2-(prop-2-en-1-yl)cyclopentane-1,3-dione
Comparative analysis with 2-methyl-1,3-cyclopentanedione (CAS 765-69-5) reveals that allyl substitution likely reduces crystallinity due to increased steric hindrance, though melting points may remain elevated (e.g., 149–151°C for the parent compound ).
Synthesis and Derivatization
Alkylation of 1,3-Cyclopentanedione
The parent diketone (1,3-cyclopentanedione, CAS 3859-41-4) undergoes alkylation at the α-position under basic conditions. For example, 2-methyl-1,3-cyclopentanedione is synthesized via alkylation with methyl iodide . Analogously, 2-(2-propenyl)-1,3-cyclopentanedione could be prepared using allyl bromide in the presence of potassium carbonate or another mild base.
Representative Reaction Conditions:
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Substrate: 1,3-Cyclopentanedione
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Alkylating Agent: Allyl bromide
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Base: K₂CO₃
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Solvent: Acetone or DMF
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Temperature: 60–80°C, 12–24 hours
Purification typically involves recrystallization from ethyl acetate or column chromatography .
Functional Group Transformations
The allyl group enables further derivatization:
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Oxidation: Ozonolysis or epoxidation could yield dicarbonyl or epoxide intermediates.
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Cycloaddition: Diels-Alder reactions with dienophiles may form bicyclic systems.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) would saturate the allyl group to a propyl substituent.
Physicochemical Properties
While experimental data for 2-(2-propenyl)-1,3-cyclopentanedione are scarce, extrapolations from analogs suggest:
Property | Value (Estimated) | Source Compound Reference |
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Melting Point | 120–125°C | , |
Boiling Point | 240–245°C | |
Density | 1.12 g/cm³ | |
Solubility in DMSO | High | |
pKa | ~8.9 |
The compound’s solubility profile likely mirrors that of 1,3-cyclopentanedione, showing high solubility in polar aprotic solvents (DMSO, ethyl acetate) and moderate solubility in water .
Applications in Organic Synthesis
Building Block for Heterocycles
The diketone moiety facilitates condensation reactions with amines or hydrazines, forming enaminones or pyrazoles. For instance, 1,3-cyclopentanedione derivatives have been used to synthesize enaminones with anticonvulsant activity . Allyl-substituted analogs could enhance lipophilicity, potentially improving blood-brain barrier penetration.
Polymer Chemistry
Copolymers incorporating cyclopentanedione units exhibit thermal stability and rigidity. The allyl group in 2-(2-propenyl)-1,3-cyclopentanedione offers crosslinking sites via radical-initiated polymerization, enabling the fabrication of high-performance resins .
Challenges and Future Directions
Current limitations include the lack of direct spectroscopic data (e.g., NMR, IR) for 2-(2-propenyl)-1,3-cyclopentanedione. Future studies should prioritize:
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Synthetic Optimization: Developing high-yield, scalable routes.
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Biological Screening: Evaluating antimicrobial or anticancer potential.
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Material Science Applications: Testing in polymer blends or coatings.
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